2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL
Description
2-[(1E)-1-[2-(4-Nitrophenyl)Hydrazin-1-Ylidene]Ethyl]Naphthalen-1-Ol is a naphthalenol derivative featuring a hydrazone-linked 4-nitrophenyl group. Its structure combines a planar naphthol moiety with a conjugated hydrazinylidene-ethyl substituent, which introduces electron-withdrawing and chelating properties. The compound’s stereoelectronic profile may facilitate interactions with biological targets or metal ions, though experimental validation is required .
Properties
IUPAC Name |
2-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12(19-20-14-7-9-15(10-8-14)21(23)24)16-11-6-13-4-2-3-5-17(13)18(16)22/h2-11,20,22H,1H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFHKZOIBYFHR-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL typically involves the reaction of 2-(4-nitrophenyl)hydrazine with a suitable carbonyl compound under acidic conditions. For instance, the reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one with 2,4-dinitrophenylhydrazine in boiling ethanol containing hydrochloric acid yields the desired hydrazone .
Industrial Production Methods
Industrial production methods for hydrazones often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-1-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]NAPHTHALEN-1-OL involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone moiety can undergo tautomerization, influencing its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Key Observations:
- Hydrazone vs. Pyridine/Azaspirane: The target compound’s hydrazone group distinguishes it from BMY7378 (piperazinyl) and ’s pyridine derivative. Hydrazones are known for metal chelation and photochromism, whereas pyridine/piperazine groups enhance solubility and receptor binding .
- Nitro Group Impact : Both the target compound and SNAP5089 feature a 4-nitrophenyl group, which enhances electrophilicity and may stabilize charge-transfer complexes. However, SNAP5089’s dihydropyridine core suggests divergent biological targeting (e.g., ion channels) .
Solubility and Stability:
Reactivity:
- The target compound’s hydrazone moiety may undergo tautomerism or metal coordination, unlike SNAP5089’s ester/amide functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
